

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

CAS number 1214377-42-0

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Compound of Interest

Compound Name:	5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Cat. No.:	B572742

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Technical Guide: 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

CAS Number: 1214377-42-0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine**, a fluorinated pyridine derivative of significant interest in medicinal chemistry. It serves as a key building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide details its physicochemical properties, spectroscopic data, a validated synthesis protocol, and its application in the development of therapeutic compounds. Visualizations of synthetic workflows and relevant biological pathways are provided to enhance understanding.

Physicochemical and Structural Data

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a substituted pyridine ring, functionalized with groups that offer multiple synthetic handles. The trifluoromethyl group enhances metabolic stability and cell permeability in derivative drug candidates, while the bromo and methoxy groups allow for diverse coupling and modification reactions.[\[1\]](#)[\[2\]](#)

Property	Value	Source(s)
CAS Number	1214377-42-0	[3] [4]
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[3] [5]
Molecular Weight	256.02 g/mol	[3] [5]
IUPAC Name	5-bromo-2-methoxy-3-(trifluoromethyl)pyridine	[5]
Physical Form	Colorless to Yellow Liquid/Oil	[3] [6]
Boiling Point	208.0 ± 40.0 °C at 760 mmHg	[7]
Density	1.6 ± 0.1 g/cm ³	[7]
LogP	3.74	[7]
SMILES	COc1=C(C=C(C=N1)Br)C(F)(F)F	[5]
InChIKey	ZIOFHXRZJCIBCO-UHFFFAOYSA-N	[5] [6]

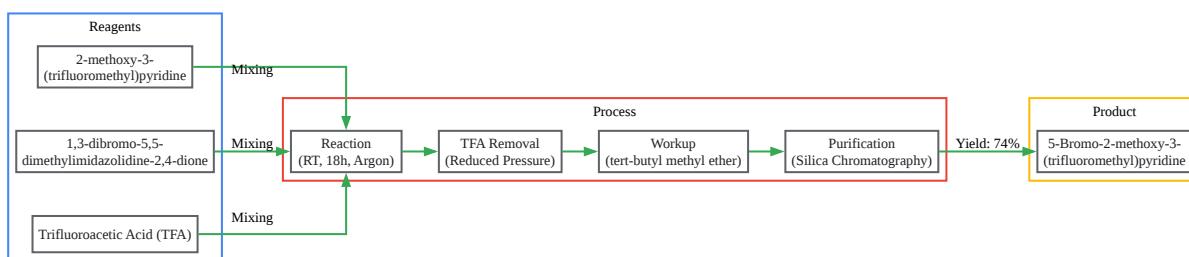
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. While comprehensive spectral data is not fully available in public literature, key proton NMR data has been reported.

Spectrum Type	Data	Source(s)
¹ H-NMR	(400MHz, DMSO-d ₆ , 298K): δ 4.03 (s, 3H), 7.95 (d, 1H), 8.4 (d, 1H)	[3][4]
¹³ C-NMR	Experimental data not publicly available. Predicted shifts can be calculated using standard software.	
¹⁹ F-NMR	Experimental data not publicly available. A single sharp peak around -60 to -65 ppm is expected for the CF ₃ group.	

Synthesis Protocol

The compound is typically synthesized via electrophilic bromination of its precursor, 2-methoxy-3-(trifluoromethyl)pyridine. The following workflow and protocol are based on established patent literature.[3][4]



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Caption: Synthesis workflow for **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine**.

Detailed Experimental Methodology

Objective: To synthesize **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine** via bromination.

Materials:

- 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
- 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)
- Trifluoroacetic acid (TFA, 80 mL)
- tert-butyl methyl ether (250 mL)
- Heptane
- Ethyl acetate
- Sodium bicarbonate (NaHCO₃)
- Silica gel

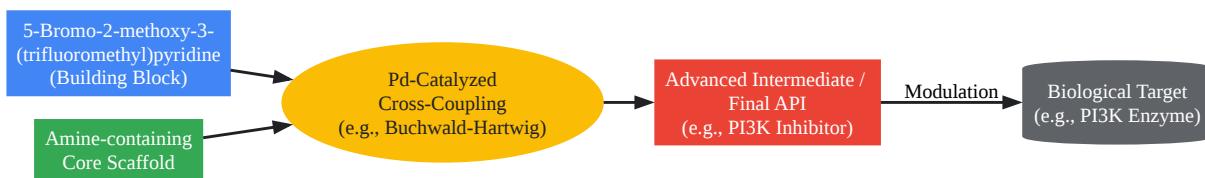
Procedure:

- To a reaction vessel, add 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).[3]
- Add trifluoroacetic acid (80 mL) to the mixture. The reaction is stirred at room temperature for 18 hours under an argon atmosphere.[3][4]
- After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar at 45 °C).[3]
- Suspend the resulting residue in tert-butyl methyl ether (200 mL). A colorless solid will precipitate.[3]

- Remove the solid by filtration and wash it with an additional portion of tert-butyl methyl ether (50 mL).^[3]
- The combined filtrate is then purified by column chromatography on silica gel, using a heptane/ethyl acetate gradient (from 100/0 to 90/10) as the eluent.^[4]
- The fractions containing the product are collected and filtered through a plug of sodium bicarbonate (20 g).^[3]
- The filtrate is evaporated under reduced pressure to yield the crude product as a golden oil. ^{[3][4]}
- For final purification, the oil is dissolved in heptane (20 mL) and filtered through a plug of silica gel (80 g), eluting with heptane.^[3]
- The solvent is removed under reduced pressure to afford the final product, **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine**, as a colorless oil (22.5 g, 74% yield).^{[3][4]}

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of high-value pharmaceutical targets. Its structure is incorporated into molecules designed to modulate key biological pathways, particularly in oncology and inflammatory diseases. A notable application is in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.



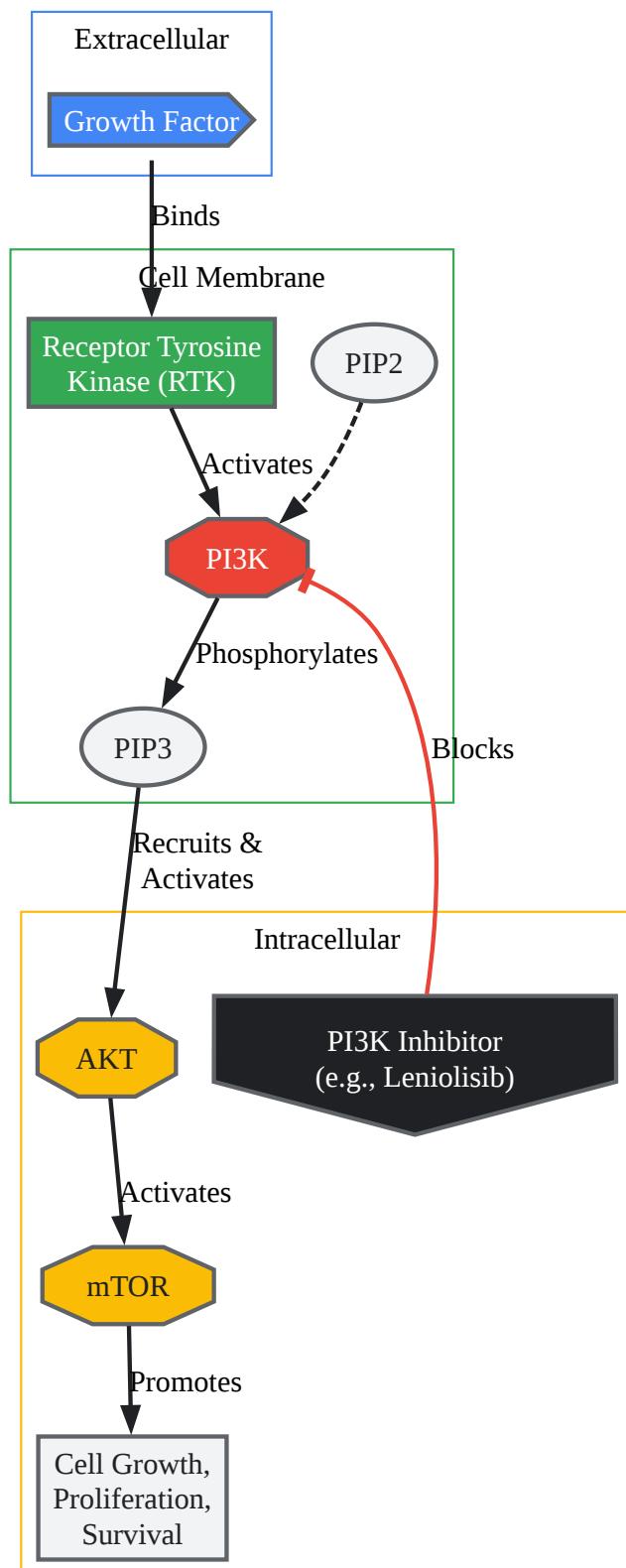
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Caption: Role as a key intermediate in pharmaceutical synthesis.

The bromo-substituent is ideal for participating in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), allowing for the efficient connection of the pyridine head-group to a larger, more complex molecular scaffold. For instance, it is a documented intermediate in the synthesis of icenticaftor and leniolisib. Leniolisib is an inhibitor of the delta isoform of the p110 catalytic subunit of class IA phosphoinositide 3-kinases (PI3Ks).

Context: The PI3K Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade that regulates essential cellular functions including growth, proliferation, survival, and metabolism.^[3] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention.^[6]



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Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.

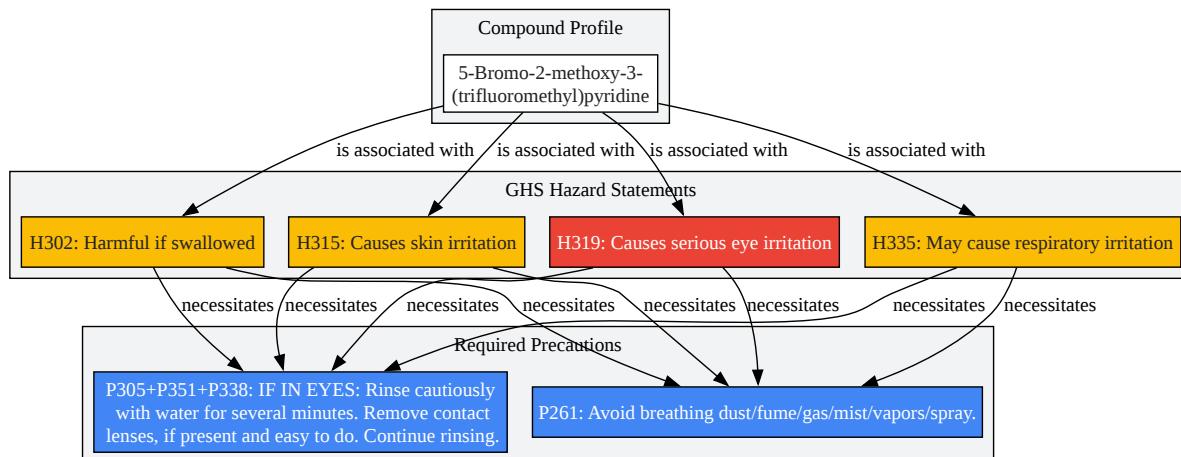
Inhibitors developed from intermediates like **5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine** are designed to bind to the PI3K enzyme, blocking its kinase activity. This prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream signaling cascade and mitigating the pathological effects of its overactivation.[5]

Safety and Handling

This compound is for research and development purposes and should be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	H335: May cause respiratory irritation

Precautionary Statements: P261, P305, P338, P351.[5][6]

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Caption: Logical relationship between the compound, its hazards, and precautions.

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References

- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. pI3K pathway | PPTX [slideshare.net]

- 5. rsc.org [rsc.org]
- 6. ¹⁹Flourine NMR [chem.ch.huji.ac.il]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
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